molecular formula C7H13ClN4 B13250439 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride

Cat. No.: B13250439
M. Wt: 188.66 g/mol
InChI Key: MKAXWWQBHJBFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride is a compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride typically involves the 1,3-dipolar cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The pyrrolidine moiety can be introduced through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent in drug discovery programs.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

    Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have similar structural features and biological activities.

    Triazole derivatives: Compounds such as 1,2,3-triazole and its substituted derivatives share the triazole ring structure.

Uniqueness: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride is unique due to the combination of the pyrrolidine and triazole rings, which may confer distinct biological properties and enhance its potential as a therapeutic agent. The methylene bridge connecting the two rings also contributes to its unique chemical behavior and reactivity.

Properties

Molecular Formula

C7H13ClN4

Molecular Weight

188.66 g/mol

IUPAC Name

1-(pyrrolidin-3-ylmethyl)triazole;hydrochloride

InChI

InChI=1S/C7H12N4.ClH/c1-2-8-5-7(1)6-11-4-3-9-10-11;/h3-4,7-8H,1-2,5-6H2;1H

InChI Key

MKAXWWQBHJBFGL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2C=CN=N2.Cl

Origin of Product

United States

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